Triton X-301

Vue d'ensemble

Description

Triton X-301 is a non-ionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. This compound is a member of the Triton family of surfactants, which are characterized by their polyethylene glycol (PEG) head groups and hydrophobic alkyl chains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triton X-301 is synthesized through the ethoxylation of octylphenol. The process involves the reaction of octylphenol with ethylene oxide under controlled conditions to produce a series of ethoxylated products. The degree of ethoxylation determines the specific properties of the resulting surfactant .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors where octylphenol and ethylene oxide are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure efficient ethoxylation. The resulting product is then purified and formulated into a 20% aqueous dispersion for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Triton X-301 primarily undergoes reactions typical of non-ionic surfactants, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted ethoxylates .

Applications De Recherche Scientifique

Chemical Applications

Triton X-301 serves as a solubilizing agent for hydrophobic compounds in chemical reactions. Its ability to stabilize emulsions makes it invaluable in various chemical processes.

Key Uses:

- Solubilization of Hydrophobic Compounds : It effectively increases the solubility of non-polar substances in aqueous solutions.

- Stabilization in Reactions : Used in reactions requiring stable emulsions or dispersions.

Biological Applications

In biological research, this compound is primarily employed for cell lysis and the study of membrane proteins.

Key Uses:

- Cell Lysis Protocols : Facilitates the extraction of cellular components by disrupting lipid bilayers.

- Membrane Protein Studies : Solubilizes membrane proteins for further analysis, crucial for understanding cellular functions.

Medical Applications

This compound enhances drug formulation by improving the solubility and bioavailability of poorly soluble drugs.

Key Uses:

- Drug Formulation : Used in pharmaceutical formulations to increase the effectiveness of active ingredients.

- Vaccine Development : Plays a role in the purification processes of viral components, ensuring safety and efficacy.

Industrial Applications

In industrial settings, this compound is utilized as an emulsifier and dispersant in cleaning agents and other products.

Key Uses:

- Cleaning Agents : Incorporated into formulations for household and industrial cleaning products.

- Emulsifiers and Dispersants : Used in various manufacturing processes that require stable mixtures of liquids.

Case Study 1: Triton X in Drug Formulation

A study demonstrated that this compound significantly improved the solubility of a poorly soluble drug compound, leading to enhanced bioavailability in animal models. The results indicated a marked increase in plasma concentration levels post-administration compared to formulations without this compound.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of this compound highlighted its potential risks when released into aquatic ecosystems. The study emphasized the need for stringent wastewater management practices to prevent contamination from pharmaceutical manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Solubilizing agent | Enhances solubility of hydrophobic compounds |

| Biology | Cell lysis | Facilitates extraction of cellular components |

| Medicine | Drug formulation | Improves solubility and bioavailability |

| Industry | Emulsifiers and cleaning agents | Stabilizes mixtures, enhances cleaning efficiency |

Mécanisme D'action

Triton X-301 exerts its effects through its ability to interact with hydrophobic and hydrophilic regions of molecules. The polyethylene glycol head group interacts with water, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows this compound to reduce surface tension and enhance solubility. In biological systems, this compound can disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins .

Comparaison Avec Des Composés Similaires

Triton X-100: Another non-ionic surfactant with similar properties but different ethoxylation degree.

Triton X-114: Known for its phase separation properties at different temperatures.

Nonidet P-40 (NP-40): A non-ionic surfactant used in similar applications but with a different hydrophobic chain structure.

Igepal CA-630: Similar to Triton X-100 but with a different brand name

Uniqueness: Triton X-301 is unique due to its specific ethoxylation degree, which provides distinct solubilizing and stabilizing properties. It is particularly effective in applications requiring a balance between hydrophilicity and hydrophobicity .

Activité Biologique

Triton X-301 is a nonionic surfactant belonging to the family of alkylphenol ethoxylates, widely used in various biological and industrial applications. This article delves into the biological activity of this compound, focusing on its interactions with cellular membranes, effects on cell viability, and potential applications in biotechnology and environmental science.

This compound has the chemical formula and is characterized by its surfactant properties, which allow it to solubilize lipids and proteins. It is often utilized in cell lysis protocols, membrane protein extraction, and as a permeabilizing agent for cell membranes.

The biological activity of this compound primarily stems from its ability to disrupt lipid bilayers. This disruption occurs through the insertion of surfactant molecules into the membrane, leading to alterations in membrane permeability and integrity. The following key points summarize its mechanism:

- Membrane Disruption : this compound interacts with phospholipid bilayers, causing structural changes that can lead to cell lysis or increased permeability for larger molecules.

- Critical Micelle Concentration (CMC) : The biological effects are closely linked to its concentration relative to the CMC. Below this threshold, this compound can enhance membrane fluidity without causing significant damage; above it, cytotoxic effects become pronounced .

1. Cell Viability

Research has demonstrated that this compound affects cell viability depending on its concentration:

- Low Concentrations : At concentrations below 0.15 mM, this compound does not significantly alter cell viability or membrane permeability .

- Intermediate Concentrations : Starting at approximately 0.17 mM, permeability increases for otherwise impermeable molecules (e.g., ferrocyanide) without immediate cell death .

- High Concentrations : Above the CMC (around 0.22 - 0.24 mM), significant cytotoxicity occurs, leading to rapid cell lysis and loss of membrane integrity .

2. Case Studies

Case Study 1: Cellular Lysis in Bacteria

A study on Streptococcus faecalis indicated that this compound induced lysis across a broad range of concentrations, dependent on the surfactant-to-cell ratio rather than absolute concentration . The autolytic enzyme system was implicated in this process.

Case Study 2: Membrane Permeabilization

In HeLa cells, exposure to this compound resulted in observable changes in morphology and membrane permeability. Scanning electrochemical microscopy revealed that at concentrations near CMC, cells became permeable to larger molecules, indicating a breakdown of membrane integrity .

Applications in Biotechnology

This compound is extensively used in various biotechnological applications:

- Protein Extraction : Its ability to solubilize membranes makes it ideal for extracting membrane proteins for further analysis.

- Transfection Agent : By permeabilizing cellular membranes, it facilitates the introduction of nucleic acids into cells.

- Environmental Remediation : this compound has been studied for its role in enhancing microbial degradation of hydrocarbons in contaminated environments .

Environmental Impact and Removal

Given the environmental concerns associated with surfactants like this compound, recent studies have focused on effective removal techniques from wastewater:

| Treatment Method | Initial Concentration | Final Concentration | Time Required | Energy Consumption |

|---|---|---|---|---|

| Nyex™-e System | 1200 mg/L | 1 mg/L | 1.5 hours | 0.44 kWh |

| Nyex™-e System | 16 mg/L | 0.01 mg/L | Not specified | €0.70 per m³ |

This table illustrates the efficiency of advanced oxidation processes in removing this compound from pharmaceutical wastewater .

Propriétés

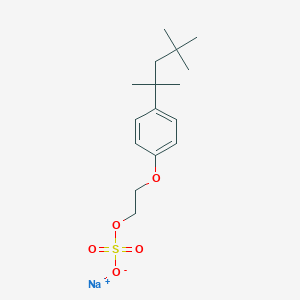

IUPAC Name |

sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSPZTWMLBELMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155131 | |

| Record name | Triton X-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12627-38-2 | |

| Record name | Triton X-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.